molecular formula C21H21NO2 B5837093 N-(2-hydroxy-5-isopropylphenyl)-2-(1-naphthyl)acetamide

N-(2-hydroxy-5-isopropylphenyl)-2-(1-naphthyl)acetamide

Cat. No. B5837093
M. Wt: 319.4 g/mol
InChI Key: CGRIVHKJLDSIOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-5-isopropylphenyl)-2-(1-naphthyl)acetamide, commonly known as HINA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various research fields. HINA is a non-steroidal anti-inflammatory drug (NSAID) that has shown promising results in treating inflammatory diseases. In addition, HINA has been found to have potential applications in cancer research and as a tool for studying the mechanisms of pain and inflammation.

Mechanism of Action

The mechanism of action of HINA is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are mediators of pain and inflammation, and their inhibition by HINA leads to a reduction in pain and inflammation.
Biochemical and Physiological Effects
HINA has been found to have several biochemical and physiological effects. In animal studies, HINA has been shown to reduce inflammation and pain. In addition, HINA has been found to have anti-tumor effects, making it a potential candidate for cancer treatment. HINA has also been found to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

HINA has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. In addition, HINA has been extensively studied in animal models, making it a well-characterized compound. However, HINA has some limitations for lab experiments. It has low solubility in water, which may limit its use in certain experiments. In addition, HINA has not been extensively studied in human clinical trials, which may limit its potential applications in human medicine.

Future Directions

There are several future directions for research on HINA. One area of research is the development of HINA derivatives with improved solubility and bioavailability. Another area of research is the study of HINA's effects on other inflammatory pathways, such as the NF-κB pathway. In addition, further research is needed to determine the safety and efficacy of HINA in human clinical trials. Finally, HINA has potential applications as a tool for studying the mechanisms of pain and inflammation, and further research is needed in this area.

Synthesis Methods

The synthesis of HINA involves the reaction between 2-hydroxy-5-isopropylbenzoic acid and 1-naphthylamine in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then acetylated with acetic anhydride to obtain HINA. The synthesis of HINA is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

HINA has been found to have potential applications in various research fields. In cancer research, HINA has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer treatment. In addition, HINA has been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and osteoarthritis.

properties

IUPAC Name

N-(2-hydroxy-5-propan-2-ylphenyl)-2-naphthalen-1-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO2/c1-14(2)16-10-11-20(23)19(12-16)22-21(24)13-17-8-5-7-15-6-3-4-9-18(15)17/h3-12,14,23H,13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGRIVHKJLDSIOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)O)NC(=O)CC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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